L-2-Aminobutyric Acid D1 (Contain up to 3per cent d0)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-2-Aminobutyric acid is an optically active form of alpha-aminobutyric acid having L-configuration . It is a non-proteinogenic L-alpha-amino acid and a conjugate acid of a L-2-aminobutyrate . It is a natural product found in Homo sapiens, Cycas revoluta, and Caenorhabditis elegans . It is used in the biosynthesis of nonribosomal peptides and acts as a receptor antagonist . It is also used as a chiral reagent .

Synthesis Analysis

L-2-Aminobutyric acid can be produced by transaminase or dehydrogenase from α-ketobutyric acid, which can be synthesized enzymatically from the bulk amino acid, L-threonine . In one study, Escherichia coli THR strain with a modified pathway for threonine-hyperproduction was engineered via deletion of the rhtA gene from the chromosome . To redirect carbon flux from 2-ketobutyrate (2-KB) to L-ABA, the ilvIH gene was deleted to block the L-isoleucine pathway . The final engineered strain E. coli THR Δ rhtA Δ ilvIH /Gap- ilvA *-Pbs- leuDH was able to produce 9.33 g/L of L-ABA with a yield of 0.19 g/L/h by fed-batch fermentation in a 5 L bioreactor .Molecular Structure Analysis

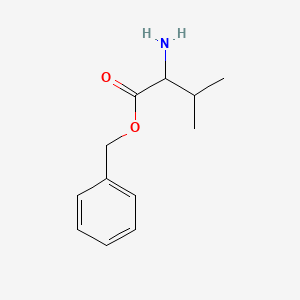

The molecular formula of L-2-Aminobutyric acid is C4H9NO2 . The IUPAC name is (2S)-2-aminobutanoic acid . The InChI is 1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 . The molecular weight is 103.12 g/mol .Chemical Reactions Analysis

The preparation of L-2-Aminobutyric acid is mainly achieved by chemical synthesis or enzymatic conversion . In chemical methods, synthesis of L-2-Aminobutyric acid has been extensively reported including ammonolysis of α-halogen acid, reduction reaction, ammoniation hydrolysis reaction, and butanone acid reduction .科学的研究の応用

Fermentation and Enzyme Production

L-2-Aminobutyric acid (L-ABA) has been used in microbial fermentation for enzyme production. The catalytic capacities of cells are directly related to the fermentation process. For instance, using a 50 L fermenter, the effects of initial glycerol concentration in the medium and rotating speed on cell catalytic capacity were investigated .

Pharmaceutical Manufacturing

L-ABA is an essential precursor as an unnatural chiral amino acid in pharmaceutical manufacturing. It can serve as an intermediate for the manufacture of the anti-tuberculosis drug ethambutol and the anti-epilepsy drug levetiracetam .

Biological Synthesis Strategies

Biological synthesis strategies have been extensively studied and mainly include microbial fermentation and enzyme catalysis. In contrast to natural amino acids, a microbial fermentation process for commercial production of unnatural amino acids has not been efficiently exploited to date because complicated metabolic mechanisms lead to by-products and low yields .

Metabolic Engineering

The nature metabolic network of Escherichia coli has been expanded using a metabolic engineering approach for the production of L-ABA. The deletion of rhtA in the chromosome led to the increase of L-ABA concentration from 3.09 g/L to 3.72 g/L and the remaining L-threonine decrease from 3.47 g/L to 0.22 g/L .

Industrial Production

Using the optimized fermentation parameters, amplified fermentation was then carried out in a 5000 L fermenter to demonstrate the industrial production of L-ABA by Escherichia coli BL21 .

Crystallization

The L-ABA crystals were collected by composite filtration, and two vol. 95% (v/v) ethanol were then added for crystallization .

Safety and Hazards

作用機序

Target of Action

L-2-Aminobutyric Acid (L-ABA) primarily targets enzymes involved in amino acid metabolism. One of its key targets is threonine deaminase , which catalyzes the conversion of threonine to 2-ketobutyrate, a precursor for L-ABA synthesis . Additionally, L-ABA interacts with leucine dehydrogenase , facilitating the conversion of 2-ketobutyrate to L-ABA .

Mode of Action

L-ABA interacts with its target enzymes by binding to their active sites, thereby influencing their catalytic activity. For instance, the binding of L-ABA to threonine deaminase enhances the enzyme’s ability to convert threonine to 2-ketobutyrate. Similarly, its interaction with leucine dehydrogenase promotes the reduction of 2-ketobutyrate to L-ABA .

Biochemical Pathways

The primary biochemical pathway affected by L-ABA involves the threonine degradation pathway . This pathway includes the conversion of threonine to 2-ketobutyrate by threonine deaminase, followed by the reduction of 2-ketobutyrate to L-ABA by leucine dehydrogenase . The downstream effects include the production of intermediates that are crucial for the synthesis of various chiral drugs, such as anti-epileptic and anti-tuberculotic medications .

Pharmacokinetics

The pharmacokinetics of L-ABA, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability. L-ABA is absorbed efficiently in the gastrointestinal tract and distributed throughout the body. It undergoes minimal metabolism, primarily being excreted unchanged in the urine . This efficient ADME profile ensures that L-ABA maintains its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, L-ABA’s action results in the modulation of amino acid metabolism, leading to the production of key intermediates for drug synthesis. At the cellular level, this modulation can influence various metabolic processes, potentially enhancing the synthesis of therapeutic compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of cofactors can significantly influence the action, efficacy, and stability of L-ABA. Optimal pH and temperature conditions are crucial for the enzymatic reactions involving L-ABA. Additionally, the presence of cofactors like NADH is essential for the activity of leucine dehydrogenase . Variations in these environmental factors can affect the overall efficiency of L-ABA’s action.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for L-2-Aminobutyric Acid D1 involves the conversion of L-aspartic acid to L-homoserine, followed by the reduction of L-homoserine to L-threonine, and then the conversion of L-threonine to L-2-Aminobutyric Acid D1.", "Starting Materials": [ "L-aspartic acid", "Sodium borohydride", "Sodium hydroxide", "L-threonine" ], "Reaction": [ "Step 1: Conversion of L-aspartic acid to L-homoserine using sodium borohydride as a reducing agent.", "Step 2: Reduction of L-homoserine to L-threonine using sodium borohydride as a reducing agent.", "Step 3: Conversion of L-threonine to L-2-Aminobutyric Acid D1 using sodium hydroxide as a catalyst." ] } | |

CAS番号 |

175274-24-5 |

製品名 |

L-2-Aminobutyric Acid D1 (Contain up to 3per cent d0) |

分子式 |

C₄H₈DNO₂ |

分子量 |

104.13 |

同義語 |

2-Amino-butanoic-2-d Acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)